molecular formula C4H10N3O2- B1236885 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine CAS No. 86831-65-4

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine

Cat. No.: B1236885
CAS No.: 86831-65-4
M. Wt: 132.14 g/mol
InChI Key: VFZXVONSQCNCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NONOate(1-) is an organic anion that is the conjugate base of 1,1-diethyl-2-hydroxy-3-oxotriazane, obtained by deprotonation of the N-hydroxy group. It is a conjugate base of a 1,1-diethyl-2-hydroxy-3-oxotriazane.

Scientific Research Applications

Regulation of Enzymatic Activity

DEA/NO is known to modulate the activity of certain enzymes. A study demonstrated that DEA/NO, when preincubated with purified rat liver microsomal glutathione S-transferase, resulted in a significant increase in enzyme activity. This modification was associated with a loss of free sulfhydryl groups in the enzyme, indicating a potential mechanism for enzyme regulation under nitrosative stress conditions (Ji, Toader, & Bennett, 2002).

Inhibition of DNA Repair Enzymes

DEA/NO has been found to inhibit the activity of certain DNA repair enzymes. For example, it was shown to irreversibly damage the zinc finger-containing DNA repair enzyme formamidopyrimidine-DNA glycolyse (Fpg protein) at physiological concentrations, suggesting a mechanism by which nitric oxide could modulate DNA repair processes (Wink & Laval, 1994).

Detection in Biological Systems

DEA/NO has been used as a tool in biochemical research for the detection of nitric oxide (NO) production. A study using an electron paramagnetic resonance NO-trapping technique showed that DEA/NO can be utilized to calibrate the amount of 'trapped NO' in rat brains during forebrain ischemia, demonstrating its utility in studying NO dynamics in biological systems (Tominaga, Sato, Ohnishi, & Ohnishi, 1994).

Synthesis of Pharmaceutical Compounds

DEA/NO has been implicated in the synthesis of various pharmaceutical compounds. For instance, its derivatives have been explored in the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, showcasing its role in medicinal chemistry (Ochi & Miyasaka, 1983).

Research on Carcinogenic Activity

DEA/NO has also been used in studies examining the carcinogenic activity of various compounds. For example, research has focused on understanding the role of nitrosamines and their derivatives, like DEA/NO, in the development of cancer, providing insights into mechanisms of carcinogenesis (Argus & Hoch‐Ligeti, 1961).

Properties

CAS No.

86831-65-4

Molecular Formula

C4H10N3O2-

Molecular Weight

132.14 g/mol

IUPAC Name

N-(diethylamino)-N-oxidonitrous amide

InChI

InChI=1S/C4H10N3O2/c1-3-6(4-2)7(9)5-8/h3-4H2,1-2H3/q-1

InChI Key

VFZXVONSQCNCAT-UHFFFAOYSA-N

SMILES

CCN(CC)N(N=O)[O-]

Canonical SMILES

CCN(CC)N(N=O)[O-]

Synonyms

(C2H5)2N(N(O)NO)-Na+
1,1-diethyl-2-hydroxy-2-nitrosohydrazine
1-(N,N-diethylamino)diazen-1-ium-1,2-diolate
DEA-NO
DEA-NONOate
diethylamine dinitric oxide
diethylamine nitric oxide complex
diethylamine NONOate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1-Diethyl-2-hydroxy-2-nitrosohydrazine
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1,1-Diethyl-2-hydroxy-2-nitrosohydrazine
Reactant of Route 3
1,1-Diethyl-2-hydroxy-2-nitrosohydrazine

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